4-(7-(3-(4-Fluoropiperidin-1-yl)propoxy)-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzonitrile
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Overview
Description
4-(7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorinated piperidine moiety, a tetrahydroisoquinoline core, and a benzonitrile group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Chemical Reactions Analysis
4-(7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including antimicrobial and antifungal activities.
Biological Research: The compound is used in studies related to its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzonitrile involves its interaction with specific molecular targets within biological systems. The fluoropiperidine moiety is known to enhance the compound’s binding affinity to certain receptors, while the tetrahydroisoquinoline core plays a crucial role in its overall biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-(7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzonitrile include other fluorinated piperidine derivatives and tetrahydroisoquinoline-based compounds. These compounds share structural similarities but may differ in their specific functional groups and overall biological activities. The uniqueness of this compound lies in its combination of a fluorinated piperidine moiety with a benzonitrile group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C25H30FN3O |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-[7-[3-(4-fluoropiperidin-1-yl)propoxy]-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]benzonitrile |
InChI |
InChI=1S/C25H30FN3O/c1-28-17-21-15-23(30-14-2-11-29-12-9-22(26)10-13-29)7-8-24(21)25(18-28)20-5-3-19(16-27)4-6-20/h3-8,15,22,25H,2,9-14,17-18H2,1H3 |
InChI Key |
ZOTDNNWAQBXDPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=C(C1)C=C(C=C2)OCCCN3CCC(CC3)F)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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